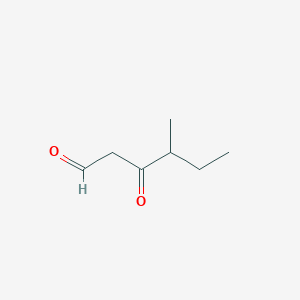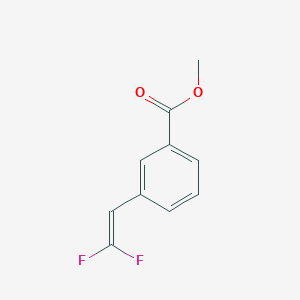![molecular formula C13H22N2O2 B13336140 2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a prolyl group and a hydroxymethyl group attached to an octahydrocyclopenta[c]pyrrole ring structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the condensation of propargyl sulfonylamides with allenamides, followed by a base-promoted cascade addition-cyclization reaction . This method is metal-free and allows for the preparation of highly substituted pyrroles with different substituents and a free amino group.
Another method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The prolyl group can interact with enzymes and proteins, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique ring structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions.
類似化合物との比較
2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
Octahydrocyclopenta[c]pyrrole: Lacks the prolyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Nitroso-octahydrocyclopenta[c]pyrrole: Contains a nitroso group instead of a prolyl group, leading to different reactivity and applications.
Octahydrocyclopenta[c]pyridine: Contains a nitrogen atom in a different position, resulting in different chemical and biological properties.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-5-1-3-10(13)7-15(8-13)12(17)11-4-2-6-14-11/h10-11,14,16H,1-9H2/t10?,11-,13?/m0/s1 |
InChIキー |
YNIWASKCXCJSIQ-AKJDGMEZSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CC3CCCC3(C2)CO |
正規SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)

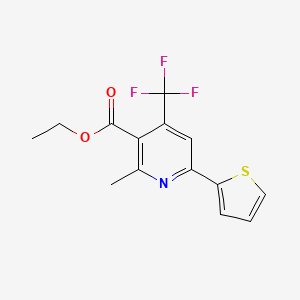
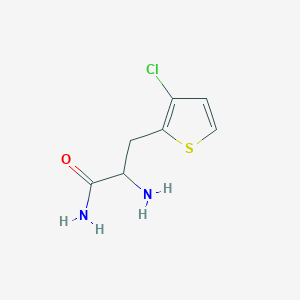

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
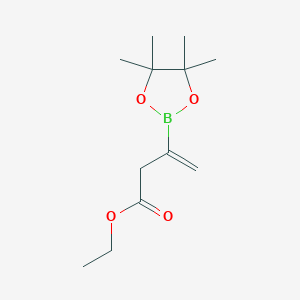


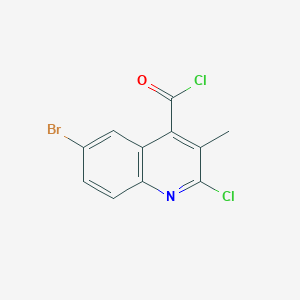
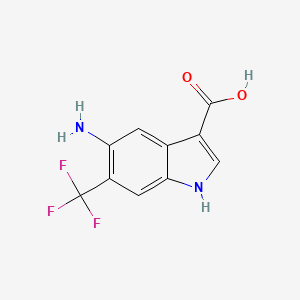
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
